molecular formula C14H16O5 B1326089 Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate CAS No. 951889-31-9

Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate

Cat. No.: B1326089
CAS No.: 951889-31-9
M. Wt: 264.27 g/mol
InChI Key: DMHBAJRGUOHXFS-UHFFFAOYSA-N
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Description

Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate is an organic compound with the molecular formula C14H16O5 It is a derivative of phenylbutanoate, characterized by the presence of an ethylenedioxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate typically involves the esterification of 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ethylenedioxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoic acid.

    Reduction: Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate involves its interaction with various molecular targets. The ethylenedioxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s keto group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds and altering the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate
  • Ethyl 4-[3,4-(Dimethoxy)phenyl]-4-oxobutanoate
  • Ethyl 4-[3,4-(Diethoxy)phenyl]-4-oxobutanoate

Uniqueness

Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate is unique due to the presence of the ethylenedioxy group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in organic synthesis and material science.

Properties

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-2-17-14(16)6-4-11(15)10-3-5-12-13(9-10)19-8-7-18-12/h3,5,9H,2,4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHBAJRGUOHXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223760
Record name Ethyl 2,3-dihydro-γ-oxo-1,4-benzodioxin-6-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-31-9
Record name Ethyl 2,3-dihydro-γ-oxo-1,4-benzodioxin-6-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydro-γ-oxo-1,4-benzodioxin-6-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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